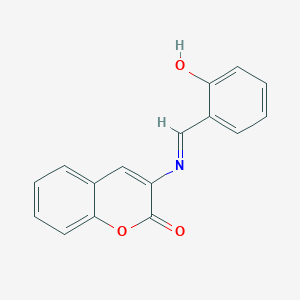
2-(4-Methoxyphenyl)-2-oxoethyl 2-pyridinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methoxyphenyl)-2-oxoethyl 2-pyridinecarboxylate, also known as Moclobemide, is a reversible inhibitor of monoamine oxidase A (RIMA). It is a type of antidepressant drug that is used to treat major depressive disorder and social anxiety disorder. Moclobemide is a unique antidepressant because it has a lower risk of causing side effects and drug interactions compared to other antidepressants.
作用機序
2-(4-Methoxyphenyl)-2-oxoethyl 2-pyridinecarboxylate works by inhibiting the enzyme monoamine oxidase A (MAO-A), which breaks down neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, 2-(4-Methoxyphenyl)-2-oxoethyl 2-pyridinecarboxylate increases the levels of these neurotransmitters in the brain, which can improve mood and reduce anxiety.
Biochemical and Physiological Effects:
2-(4-Methoxyphenyl)-2-oxoethyl 2-pyridinecarboxylate has been shown to have a number of biochemical and physiological effects. It increases the levels of serotonin, norepinephrine, and dopamine in the brain, which can improve mood and reduce anxiety. 2-(4-Methoxyphenyl)-2-oxoethyl 2-pyridinecarboxylate also has antioxidant properties, which can help protect the brain from oxidative stress and damage.
実験室実験の利点と制限
2-(4-Methoxyphenyl)-2-oxoethyl 2-pyridinecarboxylate has several advantages for lab experiments. It has a lower risk of causing side effects and drug interactions compared to other antidepressants. It is also reversible, which means that its effects can be quickly reversed if necessary. However, 2-(4-Methoxyphenyl)-2-oxoethyl 2-pyridinecarboxylate has some limitations for lab experiments. It is not as potent as other antidepressants, which means that higher doses may be required to achieve the desired effects.
将来の方向性
There are several future directions for the study of 2-(4-Methoxyphenyl)-2-oxoethyl 2-pyridinecarboxylate. One direction is to investigate its potential use in the treatment of Parkinson's disease, dementia, and migraine headaches. Another direction is to explore its effects on other neurotransmitters and receptors in the brain. Additionally, more research is needed to determine the optimal dosage and duration of treatment for 2-(4-Methoxyphenyl)-2-oxoethyl 2-pyridinecarboxylate in different patient populations.
合成法
2-(4-Methoxyphenyl)-2-oxoethyl 2-pyridinecarboxylate can be synthesized using various methods, but the most common method is the condensation reaction between 4-methoxyphenyl acetic acid and 2-pyridinecarboxylic acid. The reaction is catalyzed by thionyl chloride and triethylamine, and the product is purified by recrystallization.
科学的研究の応用
2-(4-Methoxyphenyl)-2-oxoethyl 2-pyridinecarboxylate has been extensively studied for its antidepressant and anxiolytic effects. It has been shown to increase the levels of serotonin, norepinephrine, and dopamine in the brain, which are neurotransmitters that regulate mood and emotions. 2-(4-Methoxyphenyl)-2-oxoethyl 2-pyridinecarboxylate is also being studied for its potential use in the treatment of Parkinson's disease, dementia, and migraine headaches.
特性
製品名 |
2-(4-Methoxyphenyl)-2-oxoethyl 2-pyridinecarboxylate |
|---|---|
分子式 |
C15H13NO4 |
分子量 |
271.27 g/mol |
IUPAC名 |
[2-(4-methoxyphenyl)-2-oxoethyl] pyridine-2-carboxylate |
InChI |
InChI=1S/C15H13NO4/c1-19-12-7-5-11(6-8-12)14(17)10-20-15(18)13-4-2-3-9-16-13/h2-9H,10H2,1H3 |
InChIキー |
XUNUYUZKKYOYPK-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)COC(=O)C2=CC=CC=N2 |
正規SMILES |
COC1=CC=C(C=C1)C(=O)COC(=O)C2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(4-chlorobenzyl)sulfanyl]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B223932.png)
![3,4,5-trimethoxy-N-[4-(morpholin-4-ylsulfonyl)phenyl]benzamide](/img/structure/B223934.png)
![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B223935.png)
![3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;hydrochloride](/img/structure/B223938.png)





![(2-Chlorophenyl)[4-(diphenylmethyl)piperazin-1-yl]methanone](/img/structure/B223982.png)


![methyl 2-(3,4-dichlorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B223989.png)
